2-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)戊-4-炔酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

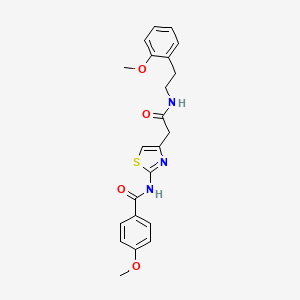

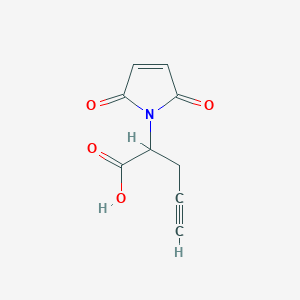

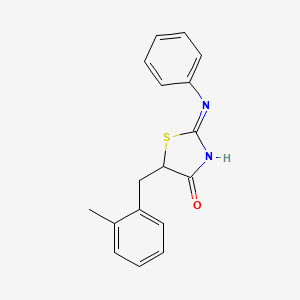

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring structure consisting of four carbon atoms and one nitrogen atom. The specific compound contains additional functional groups, including a pent-4-ynoic acid moiety, which suggests potential reactivity due to the alkyne group, and a dioxo-dihydropyrrol group, which may confer unique chemical properties.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid, they do offer insights into the synthesis of related pyrrole derivatives. For instance, the synthesis of symmetrical pentasubstituted pyrroles has been achieved through the reaction between benzil and 2-((2-oxo-2-arylethyl)anilino)-1-aryl-1-ethanones, yielding good yields of the heterocyclic compounds . Additionally, a Ti-catalyzed formal [2+2+1] reaction of alkynes and diazenes has been reported for the oxidative synthesis of penta- and trisubstituted pyrroles, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex, with various substituents affecting the overall shape and electronic distribution. X-ray crystallographic analysis has been used to establish the absolute configuration of a related polyoxygenated dihydropyrano[2,3-c]pyrrole-4,5-dione derivative . Such techniques could be employed to determine the precise molecular structure of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid, including its stereochemistry and conformation.

Chemical Reactions Analysis

Pyrrole derivatives can undergo a range of chemical reactions, often facilitated by their aromatic nature and the presence of nitrogen in the ring. The reactivity of the alkyne group in the compound could allow for various cycloadditions or coupling reactions. For example, the Ti-catalyzed [2+2+1] synthesis approach could be relevant for the formation of new pyrrole rings or the modification of existing ones . Additionally, the presence of the dioxo-dihydropyrrol group might influence the compound's reactivity towards nucleophiles or electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of polar functional groups, such as the dioxo-dihydropyrrol and the pent-4-ynoic acid moieties, would likely affect the compound's solubility, boiling point, and melting point. The compound's reactivity with other chemicals, such as its potential to form adducts with proteins as seen with lysine-based 2-pentylpyrroles , could also be an important aspect of its chemical behavior. Furthermore, the antifungal activity of a similar dihydropyrrole derivative suggests that 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid might also possess biological activities worth exploring .

科学研究应用

生物学应用

2-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)戊-4-炔酸及其衍生物已在各种生物学背景下得到探索。例如,Shahid 等人(2005 年)合成了类似化合物的有机锡(IV)配合物,测试了它们对不同细菌和真菌的毒性。他们的研究突出了这些化合物在抗菌应用中的潜力 (Shahid,2005 年)。

合成和偶联

Reddy 等人(2005 年)开发了一种涉及 2-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)戊-4-炔酸衍生物的异双功能偶联剂的有效合成,强调了其在蛋白质和酶的化学选择性偶联中的重要性 (Reddy,2005 年)。

化学转化

Kolyamshin 等人(2007 年)报道了涉及类似化合物的反应合成的苯甲酸酯,表明了其在化学转化中的多功能性 (Kolyamshin,2007 年)。

光致发光材料

Beyerlein 和 Tieke(2000 年)合成了含有 2-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)戊-4-炔酸衍生物的 π-共轭聚合物,展示了它们在创建适用于电子应用的光致发光材料方面的潜力 (Beyerlein,2000 年)。

抗真菌活性

Dabur 等人(2005 年)发现了二氢吡咯衍生物的抗真菌活性,说明了这些化合物在开发新型抗真菌药物中的潜力 (Dabur,2005 年)。

安全和危害

The safety information for 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用机制

Target of Action

The primary target of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid is the thiol group in biomolecules . The compound contains a maleimide group that is known to react with the thiol group .

Mode of Action

The maleimide group in the compound forms a covalent bond with the thiol group in biomolecules . This interaction results in the connection of the biomolecule with a thiol, thereby modifying its function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other interacting molecules could influence the compound’s action, efficacy, and stability. For instance, the reactivity of the maleimide group with the thiol group could be affected by the pH of the environment .

属性

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)pent-4-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-2-3-6(9(13)14)10-7(11)4-5-8(10)12/h1,4-6H,3H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINSUTUWISGBJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)N1C(=O)C=CC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1544622-02-7 |

Source

|

| Record name | 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

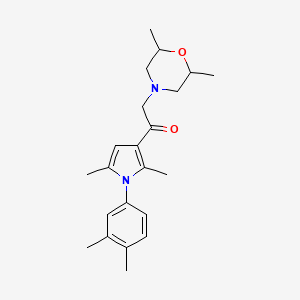

![1-(2-(2-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B3017288.png)

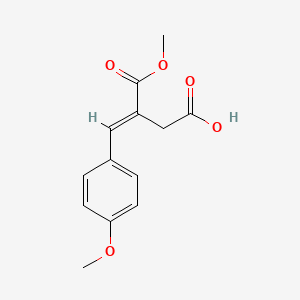

![2-methoxyethyl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B3017299.png)

![6-Methyl-1,6-diazaspiro[3.3]heptane](/img/structure/B3017300.png)

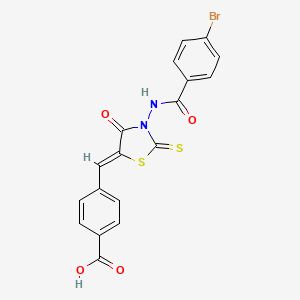

![4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3017302.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B3017305.png)